2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Beschreibung

Chemical Identity and Nomenclature

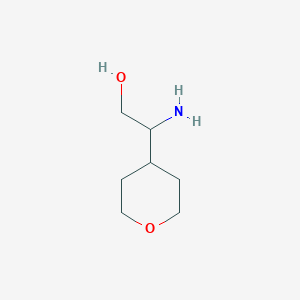

2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol is a heterocyclic organic compound characterized by a tetrahydropyran (THP) ring fused to an ethanol-amine moiety. Its systematic IUPAC name is 2-amino-2-(oxan-4-yl)ethanol , reflecting the oxane (tetrahydropyran) core and the substituents at the 2-position. Alternative nomenclature includes 2-amino-2-(tetrahydro-pyran-4-yl)-ethanol and 2-amino-2-(oxan-4-yl)ethan-1-ol.

The molecular formula is C₇H₁₅NO₂ , with a molecular weight of 145.20 g/mol . Key structural features include:

- A six-membered tetrahydropyran ring with oxygen at position 1.

- An amino (-NH₂) group and a hydroxyl (-OH) group bonded to the same carbon atom (C2) of the ethanol side chain.

The SMILES notation (C1COCCC1C(CO)N ) and InChI key (XOJUNYXOESDYTH-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity and stereochemistry.

Historical Context in Heterocyclic Chemistry

The compound’s development is rooted in advancements in heterocyclic chemistry, particularly the exploration of tetrahydropyran derivatives. Tetrahydropyrans gained prominence in the mid-20th century as solvents (e.g., THF) and protecting groups for alcohols. The introduction of amino-alcohol functionalities into THP frameworks, such as in this compound, emerged from efforts to synthesize chiral building blocks for pharmaceuticals and agrochemicals.

Early synthetic routes for related THP-amino alcohols involved hydrogenation of dihydropyran precursors or nucleophilic ring-opening reactions. The compound’s first reported synthesis likely utilized catalytic hydrogenation or reductive amination strategies, though specific historical details remain sparse. Its structural complexity reflects the broader trend in the late 20th century toward functionalized heterocycles with tailored stereoelectronic properties.

Significance in Organic Chemistry Research

This compound is valued for its dual functional groups (amine and alcohol) and rigid THP backbone, which confer unique reactivity and stereochemical control. Key applications include:

- Chiral Synthesis : The THP ring’s conformational rigidity aids in asymmetric induction during catalytic reactions.

- Peptide Mimetics : The HELM notation (PEPTIDE1{[C1COCCC1C(CO)N]} ) in PubChem suggests utility in peptide backbone modifications.

- Pharmaceutical Intermediates : BioFine International markets it as a building block for drug discovery, highlighting its role in constructing β-amino alcohol motifs.

Recent studies emphasize its potential in synthesizing HIV protease inhibitors and antibacterial agents, where the THP ring enhances binding affinity to biological targets.

Place in the Tetrahydropyran-Containing Compound Family

Within the tetrahydropyran family, this compound occupies a niche as a bifunctional derivative (amine + alcohol). Compared to simpler THP ethers (e.g., 2-tetrahydropyranyl ethers), its additional amino group enables participation in hydrogen bonding and chelation, broadening its utility in catalysis and supramolecular chemistry.

Table 2: Comparison with Related THP Derivatives

| Compound | Functional Groups | Applications |

|---|---|---|

| Tetrahydropyran (THP) | Ether | Solvent, protecting group |

| 2-Tetrahydropyranyl ethanol | Ether + alcohol | Polymer chemistry |

| 2-Amino-2-(THP-4-yl)ethanol | Ether + amine + alcohol | Drug discovery, catalysis |

The compound’s stereoelectronic profile bridges the gap between classical ethers and modern heterocyclic amines, making it a versatile scaffold in synthetic organic chemistry.

Eigenschaften

IUPAC Name |

2-amino-2-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJUNYXOESDYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aldehyde-Amino Alcohol Condensation : A common synthetic approach involves the reaction of tetrahydro-2H-pyran-4-carboxaldehyde with aminoethanol. This reaction typically proceeds in the presence of a suitable catalyst or under mild acidic/basic conditions to facilitate nucleophilic addition of the amino alcohol to the aldehyde, yielding the target amino alcohol compound.

Catalyst Use : Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and selectivity.

Reaction Medium : Solvents like ethanol, methanol, or aqueous mixtures are commonly used to dissolve reactants and control reaction kinetics.

Temperature and Time : Reactions are generally conducted at ambient to moderate temperatures (20–80°C) over several hours to optimize yield.

Industrial Production Methods

Continuous Flow Synthesis : For large-scale production, continuous flow reactors are utilized to maintain precise control over reaction parameters, improving yield and purity.

Purification Techniques : Post-reaction purification often involves chromatographic methods such as flash chromatography or preparative HPLC to isolate the pure compound.

Optimization : Industrial processes optimize stoichiometry, solvent choice, and catalyst loading to maximize efficiency and minimize by-products.

| Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|

| Aldehyde + Amino Alcohol Condensation | Tetrahydro-2H-pyran-4-carboxaldehyde + aminoethanol, catalyst, solvent (ethanol/water), 20–80°C | 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol |

| Oxidation of Hydroxyl Group | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Corresponding ketones or aldehydes |

| Reduction of Amino Group | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Reduced amines or alcohols |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Substituted amino derivatives |

Yield and Purity : Laboratory syntheses report yields ranging from 60% to 85%, depending on reaction conditions and purification methods.

Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to monitor reaction progress and confirm product structure.

Spectral Data : Characterization by IR, ^1H NMR, and ^13C NMR confirms the presence of amino and hydroxyl functional groups and the tetrahydropyran ring.

| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aldehyde + Aminoethanol Condensation | Tetrahydro-2H-pyran-4-carboxaldehyde, aminoethanol | Lewis acid catalyst, ethanol solvent, 25–60°C, 4–8 h | 70–85 | Mild conditions, scalable |

| Reductive Amination | Tetrahydro-2H-pyran-4-carboxaldehyde, ammonia or amine, reducing agent (NaBH3CN) | Acidic medium, room temperature | 65–80 | Alternative to direct condensation |

| Industrial Continuous Flow | Same as lab-scale but continuous flow reactor | Optimized temperature, pressure, catalyst loading | >85 | High purity, efficient |

The preparation of this compound is well-established through condensation of tetrahydro-2H-pyran-4-carboxaldehyde with aminoethanol under catalytic conditions. Industrial methods leverage continuous flow technology and advanced purification to achieve high yields and purity. The compound’s synthesis is versatile, allowing for modifications and functional group transformations, which supports its utility in pharmaceutical and chemical research.

Analyse Chemischer Reaktionen

Reductive Amination and Hydrogenation

The compound’s amino group facilitates reductive processes. For example, in the synthesis of related tetrahydropyran derivatives:

-

Catalytic Hydrogenation : Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate undergoes hydrogenolysis using Raney nickel and HCl in ethanol to yield ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, demonstrating the reactivity of nitro intermediates in reductive amination .

-

Borohydride Reduction : Dihydro-2H-pyran-4(3H)-one reacts with 2-hydroxyethylamine in ethanol, followed by sodium borohydride treatment, to produce 2-[(tetrahydro-2H-pyran-4-yl)amino]ethanol (65.8% yield) .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (50 psi), Raney Ni, HCl, ethanol | ~100% | |

| Borohydride Reduction | NaBH₄, ethanol, RT | 65.8% |

Cyclization and Prins-Type Reactions

The tetrahydropyran ring and hydroxyl group enable participation in stereoselective cyclizations:

-

Gold-Catalyzed Cyclization : Chiral monoallylic diols with similar structures undergo Au(I)-catalyzed cyclization to form tetrahydropyrans with high stereoselectivity (>90% enantiomeric excess) .

-

Brønsted Acid-Catalyzed Prins Cyclization : Confined imino-imidodiphosphate (iIDP) Brønsted acids promote enantioselective Prins cyclization of aldehydes, yielding 4-methylenetetrahydropyrans with >90% enantioselectivity .

Mechanistic Insight : The hydroxyl group may act as a nucleophile, initiating cyclization via electrophilic intermediates. For example:

Amidation and Protection/Deprotection

The amino group participates in coupling reactions:

-

Amide Formation : In hybrid scaffold syntheses, carboxylic acid intermediates derived from tetrahydropyran-containing precursors undergo EDC/HOBt-mediated amidation with amines (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one), yielding bioactive molecules .

-

Protecting Group Stability : Tetrahydropyranyl ethers, like those in 2-(tetrahydro-2H-pyran-2-yl)ethanol, resist cleavage under basic and mildly acidic conditions, making them valuable in multistep syntheses.

Acid-Catalyzed Rearrangements

Under acidic conditions, tetrahydropyran derivatives undergo structural rearrangements:

-

Achmatowicz Rearrangement : Oxidation of furyl alcohols yields pyranones, a reaction applicable to compounds with analogous hydroxyl positioning.

-

Prins Cyclization : Homoallylic alcohols react with aldehydes in water using phosphomolybdic acid, forming tetrahydropyran-4-ol derivatives with all-cis selectivity .

Functional Group Transformations

-

Nitro Reduction : Nitro groups in biphenyl intermediates are reduced to amines using Fe/NH₄Cl, a method applicable to nitro-containing analogs of the compound .

-

Ester Hydrolysis : Ethyl esters in related structures are hydrolyzed with LiOH to carboxylic acids, highlighting potential reactivity at esterified hydroxyl sites .

Biological Interaction Pathways

While direct data on 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol is limited, structural analogs show:

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Derivatives

The compound is compared below with three structurally related molecules:

Physicochemical Properties

- Solubility: The hydrochloride salt of methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate () likely improves water solubility compared to the free base form of the target compound.

- Synthetic Routes: The target compound is synthesized via reactions involving hydroxylamine or ethanol-amine under reflux conditions, similar to methods used for pyranone derivatives (e.g., 14d in ) .

Biologische Aktivität

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with both amino and hydroxyl functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : Approximately 145.20 g/mol

- Structural Features : The presence of both amino and hydroxyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to form hydrogen bonds, allowing it to interact with various enzymes and receptors. This interaction can modulate enzyme activity and alter cellular signaling pathways, leading to diverse biological effects such as:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Alteration of Cellular Signaling : It could impact signaling pathways associated with cell growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated the compound's effectiveness against various bacterial strains using the broth microdilution method. The results showed promising activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ethambutol and isoniazid .

| Pathogen | MIC (µg/mL) | Standard Control (Ethambutol) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values indicated that this compound has a dose-dependent effect on cell viability.

| Cell Line | IC50 (µM) | Reference Compound (CA-4) |

|---|---|---|

| HeLa | 15 | 0.5 |

| MDA-MB-231 | 25 | 0.3 |

| A549 | 30 | 1.0 |

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of various pyran derivatives, including this compound. The researchers found that this compound exhibited notable anti-mycobacterial activity against Mycobacterium tuberculosis, suggesting its potential role in treating tuberculosis .

Case Study 2: Anticancer Activity

In another study, the anticancer properties of the compound were assessed using a panel of human cancer cell lines. The results indicated that modifications to the tetrahydropyran structure could enhance its potency against specific cancer types, highlighting the importance of structural optimization in drug design .

Q & A

Q. Q1. What are the established synthetic routes for 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol, and what experimental conditions optimize yield?

The compound can be synthesized via reductive amination or nucleophilic substitution. describes coupling Intermediate 6 with the target compound under reflux conditions, followed by purification via preparative HPLC. Key reagents include ethanol as a solvent and hydrazine hydrate for intermediate steps . Oxidation or reduction agents (e.g., NaBH₄ for alcohol intermediates) are critical for functional group transformations, as noted in . Yield optimization often requires controlled pH, anhydrous solvents, and catalytic conditions.

Q. Q2. How is this compound characterized in terms of physicochemical properties?

provides critical molecular weight (211.24 g/mol), melting point (187°C), and boiling point (183°C). Density (1.071 g/cm³) and refractive index (1.458) are measured using standard techniques like differential scanning calorimetry (DSC) and polarimetry . Purity is assessed via HPLC (e.g., preparative methods in ) and NMR for structural confirmation .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the biological activity of this compound?

Molecular docking and free energy calculations are employed. demonstrates that docking analysis with collagenase reveals hydrogen bonding (e.g., 2.202 Å bond with Gln215) and π–π interactions (4.127 Å with Tyr201), correlating with IC₅₀ values . Gibbs free energy (ΔG ≈ -6.4 kcal/mol) predicts binding affinity, validated by in vitro assays. Software like AutoDock or Schrödinger Suite is recommended for such studies.

Q. Q4. How does stereochemistry influence the compound’s interactions with biological targets?

highlights the importance of the (R)-enantiomer in biochemical applications. Stereochemical resolution via chiral HPLC or enzymatic methods ensures enantiopurity . Docking studies ( ) show that stereochemistry affects hydrogen bond lengths (e.g., 1.961 Å vs. 4.249 Å in dichlorobenzyl analogs), directly impacting target selectivity .

Q. Q5. What strategies mitigate contradictions in solubility and stability data across studies?

Discrepancies arise from solvent polarity and pH. specifies storage at -80°C in anhydrous solvents to prevent hydrolysis . Solubility in ethanol/water mixtures () is pH-dependent; buffered systems (pH 6–8) enhance stability . Cross-validation using techniques like dynamic light scattering (DLS) or mass spectrometry is advised.

Q. Q6. How is the compound utilized in receptor modulation studies?

identifies its role as a cannabinoid receptor modulator. The aminoethanol moiety participates in hydrogen bonding with receptor residues (e.g., 3.36–3.45 ppm in ¹H NMR), while the tetrahydropyran group enhances lipophilicity for membrane penetration . Activity is quantified via radioligand binding assays (IC₅₀) or cAMP inhibition.

Methodological Considerations

Q. Q7. What analytical workflows validate synthetic intermediates?

A multi-technique approach is essential:

Q. Q8. How are environmental and safety risks managed during synthesis?

- Waste segregation for halogenated byproducts (e.g., brominated intermediates in ) .

- Personal protective equipment (PPE) due to skin/eye irritation risks (H313/H333 hazard codes) .

- Fume hoods for volatile solvents (ethanol, THF) to limit inhalation exposure .

Biological and Pharmacological Applications

Q. Q9. What in vitro models assess the compound’s metabolic stability?

Q. Q10. How is the compound integrated into structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.